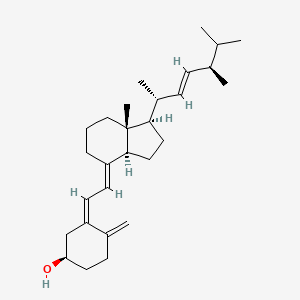
(R)-Vitamin D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Vitamin D2, also known as ergocalciferol, is a form of vitamin D that is derived from plant sources and fungi. It is one of the two major forms of vitamin D, the other being vitamin D3 (cholecalciferol). Vitamin D2 is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Vitamin D2 typically involves the photochemical conversion of ergosterol, a sterol found in fungi and plants, into ergocalciferol. The process begins with the extraction of ergosterol from sources such as yeast or mushrooms. The ergosterol is then exposed to ultraviolet (UV) light, which induces a photochemical reaction, converting it into previtamin D2. This intermediate is subsequently thermally isomerized to form ®-Vitamin D2.
Industrial Production Methods
Industrial production of ®-Vitamin D2 follows a similar process but on a larger scale. The ergosterol is extracted from fungal sources, purified, and then subjected to UV irradiation in large reactors. The resulting previtamin D2 is then heated to convert it into ®-Vitamin D2. The final product is purified and standardized to ensure consistent potency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-Vitamin D2 undergoes several types of chemical reactions, including:
Oxidation: ®-Vitamin D2 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert ®-Vitamin D2 into its active form.
Substitution: Substitution reactions can modify the structure of ®-Vitamin D2 to produce analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of ®-Vitamin D2, which have different biological activities and potencies.
Wissenschaftliche Forschungsanwendungen
®-Vitamin D2 has numerous scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs and derivatives.
Biology: Researchers study its role in calcium and phosphate metabolism, as well as its effects on gene expression.
Medicine: ®-Vitamin D2 is used in the treatment and prevention of vitamin D deficiency and related disorders such as rickets and osteomalacia.
Industry: It is added to food products and supplements to enhance their nutritional value.
Wirkmechanismus
®-Vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, ®-Vitamin D2 forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as vitamin D response elements (VDREs), to modulate gene transcription. The primary molecular targets include genes involved in calcium absorption, bone mineralization, and immune function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vitamin D3 (Cholecalciferol): Derived from animal sources and synthesized in the skin upon exposure to sunlight.
1,25-Dihydroxyvitamin D2: The active form of ®-Vitamin D2, produced through hydroxylation in the liver and kidneys.
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, with similar biological functions.
Uniqueness
®-Vitamin D2 is unique in that it is derived from plant and fungal sources, making it suitable for vegetarians and vegans. It also has a slightly different side chain structure compared to vitamin D3, which can influence its biological activity and metabolism.
Eigenschaften
Molekularformel |
C28H44O |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 |
InChI-Schlüssel |
MECHNRXZTMCUDQ-PNXBIAHGSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



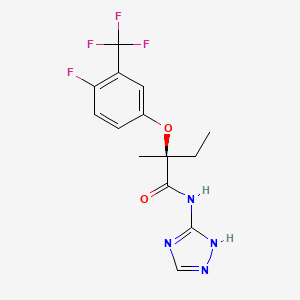

![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
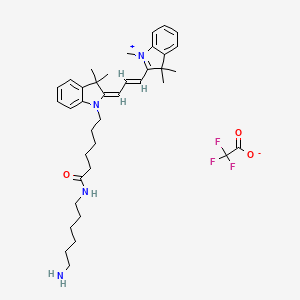
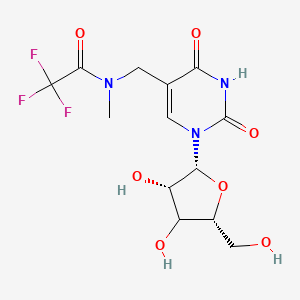

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
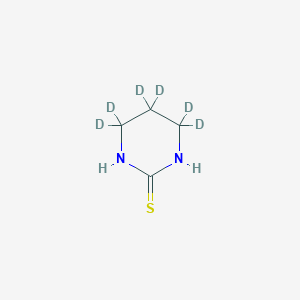
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)

